Solvent Red 8

Vue d'ensemble

Description

Solvent Red 8: is a synthetic organic compound known for its vibrant red color. It is primarily used as a dye in various industrial applications, including coloring plastics, coatings, and inks. The compound is characterized by its excellent solubility in organic solvents and its stability under acidic, basic, light, and thermal conditions .

Méthodes De Préparation

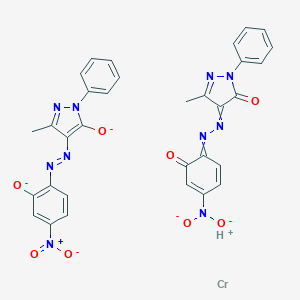

Synthetic Routes and Reaction Conditions: Solvent Red 8 is synthesized using 2-amino-5-nitrophenol and 1-phenyl-3-methyl-5-pyrazolone as starting materials. The synthesis involves the following steps:

Diazotization: 2-amino-5-nitrophenol is diazotized to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound.

Complexation: The azo compound is complexed with a chromium salt to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Solvent Red 8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the azo group, resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

Reduction Products: Amines and other reduced forms of the compound.

Substituted Derivatives: A range of substituted azo compounds.

Applications De Recherche Scientifique

Solvent Red 8 has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques for visualizing biological samples under a microscope.

Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

Industry: Widely used in the production of colored plastics, coatings, and inks due to its excellent solubility and stability

Mécanisme D'action

The mechanism of action of Solvent Red 8 involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed effects .

Comparaison Avec Des Composés Similaires

Solvent Red 26: Similar in structure but differs in its specific applications and solubility properties.

Solvent Red 27: Known for its use in different industrial applications, particularly in inks and coatings.

Solvent Red 49: Used in biological staining and has different solubility characteristics compared to Solvent Red 8

Uniqueness: this compound is unique due to its excellent solubility in organic solvents, stability under various conditions, and its vibrant red color. These properties make it particularly suitable for a wide range of industrial and scientific applications .

Activité Biologique

Solvent Red 8, also known as C.I. 12715, is a synthetic azo dye widely used in various applications, including plastics, inks, and cosmetics. Its chemical structure consists of a single azo group, with the molecular formula and a molecular weight of 339.31 g/mol. This article explores the biological activity of this compound, focusing on its potential toxicological effects, mutagenicity, and environmental impact based on diverse research findings.

This compound is characterized by its brilliant red color and excellent solubility in organic solvents such as ethanol. It is slightly soluble in ethyl acetate and shows good compatibility with various resins. The dye is stable under acidic and basic conditions, making it suitable for high-grade applications in wood stains, leather coloring, and printing inks .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.31 g/mol |

| Solubility | Soluble in ethanol; slightly soluble in ethyl acetate |

| Stability | Acidic and alkaline conditions |

Toxicological Profile

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity. Studies have shown that the lethal dose for 50% of test animals (LD50) exceeds 5 g/kg for oral exposure in rats and 2 g/kg for dermal exposure in rabbits . However, specific toxicological data remain limited.

Irritation and Sensitization

The dye has been reported to cause mild irritation upon dermal exposure, with conflicting results regarding ocular irritation. Some studies suggest it may act as a contact sensitizer .

Mutagenicity

The mutagenic potential of this compound has been evaluated using the Ames test, which assesses the mutagenic effects on Salmonella typhimurium. Results have been inconsistent; some studies indicate it is not mutagenic while others suggest weak mutagenic activity under specific conditions .

Environmental Impact

This compound poses environmental concerns due to its stability and potential to bioaccumulate. Azo dyes are known to break down into potentially harmful aromatic amines under anaerobic conditions, which can be toxic to aquatic life. Thus, the degradation products of this compound warrant further investigation to assess their ecological impact .

Case Studies

- Occupational Exposure : A study highlighted the risks faced by hairdressers frequently using hair dyes containing this compound. The research indicated a higher incidence of allergic reactions among workers compared to the general population .

- Environmental Monitoring : Research conducted on wastewater treatment plants revealed traces of this compound in effluents, raising concerns about its persistence in aquatic ecosystems and potential toxicity to fish species .

Propriétés

IUPAC Name |

chromium;4-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(4-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBVUBFCSNOSKT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=CC(=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23CrN10O8-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904371 | |

| Record name | Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33270-70-1 | |

| Record name | EINECS 251-436-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033270701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate(1-), bis[2,4-dihydro-4-[2-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-.kappa.N1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-.kappa.O3]-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.